Acetaldehyde sodium bisulfite

Description

The exact mass of the compound Acetaldehyde sodium bisulfite is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acetaldehyde sodium bisulfite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetaldehyde sodium bisulfite including the price, delivery time, and more detailed information at info@benchchem.com.

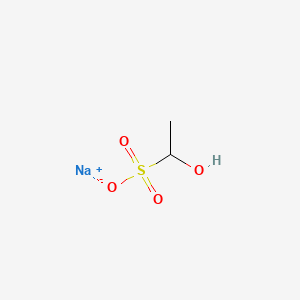

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;1-hydroxyethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O4S.Na/c1-2(3)7(4,5)6;/h2-3H,1H3,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDZQGXAHZVGPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027332 | |

| Record name | Ethanesulfonic acid, 1-hydroxy-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918-04-7 | |

| Record name | Acetaldehyde sodium bisulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 1-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 1-hydroxy-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-hydroxyethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETALDEHYDE SODIUM BISULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKL8Z7BKWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Formation Mechanism of Acetaldehyde Sodium Bisulfite Adduct

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of the acetaldehyde (B116499) sodium bisulfite adduct, a reaction of significant interest in synthetic chemistry, analytical sciences, and drug development. The guide delves into the core reaction mechanism, thermodynamics, and kinetics of the adduct formation. Furthermore, it offers detailed experimental protocols for the synthesis and characterization of this adduct, supplemented with visual diagrams and tabulated quantitative data to facilitate understanding and practical application.

Introduction to Acetaldehyde Sodium Bisulfite Adducts

Acetaldehyde, a reactive carbonyl compound, readily undergoes a nucleophilic addition reaction with sodium bisulfite (NaHSO₃) to form a stable, crystalline adduct known as acetaldehyde sodium bisulfite, or sodium 1-hydroxyethanesulfonate. This reaction is a classic example of the reversible formation of α-hydroxysulfonic acids from aldehydes and certain ketones. The formation of this adduct is highly favorable and is widely utilized for the purification and separation of acetaldehyde from various mixtures, owing to the adduct's distinct physical properties, such as its solid nature and solubility in water.

Core Reaction Mechanism

The formation of the acetaldehyde sodium bisulfite adduct proceeds via a nucleophilic addition of the bisulfite ion to the electrophilic carbonyl carbon of acetaldehyde. The reaction is in equilibrium, and the position of the equilibrium is influenced by factors such as pH and temperature.

In an aqueous solution of sodium bisulfite, an equilibrium exists between the bisulfite (HSO₃⁻) and sulfite (B76179) (SO₃²⁻) ions. While bisulfite is the more abundant species in a neutral to slightly acidic solution, the sulfite ion is a more potent nucleophile. The reaction mechanism can be described in the following steps:

-

Nucleophilic Attack: The sulfur atom of the bisulfite or sulfite ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. This leads to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred to the negatively charged oxygen atom of the tetrahedral intermediate, resulting in the formation of the stable α-hydroxyalkanesulfonate adduct.

The overall reaction is reversible and can be shifted towards the reactants (acetaldehyde and bisulfite) by the addition of a strong acid or base.

Caption: Overall reaction mechanism for the formation of the acetaldehyde sodium bisulfite adduct.

Thermodynamics of Adduct Formation

The formation of the acetaldehyde sodium bisulfite adduct is a thermodynamically favorable process, characterized by a large equilibrium constant. The key thermodynamic parameters for this reaction have been determined experimentally.

| Parameter | Value | Conditions | Reference |

| Stability Constant (K₁) | (6.90 ± 0.54) × 10⁵ M⁻¹ | 25 °C, µ = 0.2 M | [1][2] |

| Acid Dissociation Constant (pKa₃) of Adduct | 11.46 | 25 °C, µ = 0 M | [1][2] |

-

K₁ = [CH₃CH(OH)SO₃⁻] / ([CH₃CHO][HSO₃⁻])

The high value of the stability constant indicates that the equilibrium strongly favors the formation of the adduct under standard conditions. The formation of the adduct is an exothermic process, and therefore, lower temperatures will further shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Kinetics of Adduct Formation

The rate of formation of the acetaldehyde sodium bisulfite adduct is dependent on the concentrations of the reactants and the pH of the solution. Kinetic studies have shown that the sulfite ion (SO₃²⁻) is a significantly more reactive nucleophile than the bisulfite ion (HSO₃⁻).

The reaction rate can be influenced by specific acid catalysis, where protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the effect of pH is complex, as lowering the pH also decreases the concentration of the more nucleophilic sulfite ion.

Experimental Protocols

The following section provides a detailed methodology for the synthesis and characterization of the acetaldehyde sodium bisulfite adduct, adapted from established procedures for similar aldehyde-bisulfite adducts.

Synthesis of Acetaldehyde Sodium Bisulfite Adduct

Materials:

-

Acetaldehyde (CH₃CHO)

-

Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (B1197395) (Na₂S₂O₅)

-

Ethanol (B145695) (95%)

-

Deionized water

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, prepare a saturated solution of sodium bisulfite in deionized water. For every 10 g of sodium bisulfite, use approximately 25 mL of water.

-

In a separate beaker, prepare a solution of acetaldehyde in ethanol. For every 1 mL of acetaldehyde, use 5 mL of ethanol.

-

Cool the sodium bisulfite solution in an ice bath with continuous stirring.

-

Slowly add the ethanolic acetaldehyde solution to the cold, stirred sodium bisulfite solution.

-

A white crystalline precipitate of the acetaldehyde sodium bisulfite adduct should begin to form.

-

Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete precipitation.

-

Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid precipitate with cold ethanol to remove any unreacted acetaldehyde.

-

Further wash the solid with diethyl ether to aid in drying.

-

Dry the purified acetaldehyde sodium bisulfite adduct under vacuum to a constant weight.

Characterization of the Adduct

The structure and purity of the synthesized adduct can be confirmed using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.

1H NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the dried adduct in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Expected Spectrum:

-

The characteristic aldehyde proton signal of acetaldehyde (around 9.8 ppm) will be absent.

-

A new quartet will appear for the proton on the carbon bearing the hydroxyl and sulfonate groups (α-proton), typically in the range of 4.0-4.5 ppm.

-

A doublet corresponding to the methyl protons will be observed, shifted slightly from the position in free acetaldehyde.

-

Caption: Experimental workflow for the synthesis and characterization of the acetaldehyde sodium bisulfite adduct.

Applications in Research and Development

The formation of the acetaldehyde sodium bisulfite adduct has several important applications:

-

Purification of Aldehydes: The solid, non-volatile nature of the adduct allows for the easy separation of aldehydes from reaction mixtures containing other organic compounds. The aldehyde can be regenerated by treating the adduct with an acid or a base.

-

Analytical Chemistry: The reaction is used for the quantitative determination of acetaldehyde in various matrices, including food, beverages, and environmental samples. The stable adduct allows for the trapping and concentration of the volatile aldehyde prior to analysis.

-

Drug Development: In the context of drug development, understanding the interaction of bisulfite with aldehyde-containing molecules is crucial, as many biologically active compounds possess a carbonyl group. This reaction can be leveraged for purification, or its potential for in vivo interactions may need to be considered.

Conclusion

The formation of the acetaldehyde sodium bisulfite adduct is a well-characterized and synthetically useful reaction. Its reversible nature, coupled with the distinct physical properties of the adduct, makes it a valuable tool for the purification and analysis of acetaldehyde. A thorough understanding of the reaction mechanism, thermodynamics, and kinetics is essential for researchers, scientists, and drug development professionals working with aldehyde-containing compounds. The detailed experimental protocols provided in this guide offer a practical foundation for the synthesis and characterization of this important chemical entity.

References

Synthesis and Characterization of Aldehyde Bisulfite Adducts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehyde bisulfite adducts, or α-hydroxysulfonates, are crystalline solids formed from the reversible reaction of aldehydes with bisulfite salts. This formation serves as a robust method for the purification, stabilization, and storage of aldehydes, a class of compounds often prone to oxidation and polymerization. The reversible nature of this reaction allows for the regeneration of the parent aldehyde under mild conditions. Furthermore, the direct use of these stable adducts in subsequent synthetic transformations, particularly in reductive aminations, is a growing area of interest in process chemistry and drug development, offering increased efficiency and safety. This guide provides a comprehensive overview of the synthesis, characterization, and applications of aldehyde bisulfite adducts, with a focus on quantitative data and detailed experimental protocols.

Introduction

Aldehydes are a cornerstone of organic synthesis, serving as versatile precursors for a vast array of chemical transformations. However, their inherent reactivity, particularly their susceptibility to oxidation to carboxylic acids, can present significant challenges in their handling, purification, and storage. The formation of aldehyde bisulfite adducts provides an effective solution to these challenges.

The reaction involves the nucleophilic addition of a bisulfite ion to the carbonyl carbon of an aldehyde, resulting in the formation of a stable, often crystalline, α-hydroxysulfonate salt.[1] These adducts are typically soluble in water and insoluble in many organic solvents, facilitating their separation from non-polar impurities.[2] The parent aldehyde can be readily regenerated by treatment with either an acid or a base.[1]

This technical guide will delve into the synthesis and characterization of aldehyde bisulfite adducts, providing researchers and drug development professionals with the necessary information to effectively utilize this chemical tool.

Synthesis of Aldehyde Bisulfite Adducts

The synthesis of aldehyde bisulfite adducts is a straightforward and generally high-yielding process. The reaction is an equilibrium that can be driven towards the product by using an excess of the bisulfite reagent.[2]

General Reaction Mechanism

The formation of an aldehyde bisulfite adduct is a nucleophilic addition reaction. The bisulfite ion (HSO₃⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The reaction is typically carried out in an aqueous medium or a mixture of water and a water-miscible organic solvent to ensure the solubility of both the aldehyde and the bisulfite salt.

Factors Influencing Adduct Formation

-

Structure of the Aldehyde: Aliphatic aldehydes generally react more readily and form more stable adducts than aromatic aldehydes. This is attributed to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon.[3] Steric hindrance around the carbonyl group can also impede adduct formation.

-

pH: The pH of the reaction medium is a critical parameter. The equilibrium for adduct formation is pH-dependent, with acidic to neutral conditions generally favoring the formation of the adduct.[2]

-

Solvent: A water-miscible co-solvent such as methanol, ethanol (B145695), or dimethylformamide (DMF) is often used to increase the solubility of the aldehyde in the aqueous bisulfite solution, thereby improving reaction rates.[4]

-

Temperature: The reaction is exothermic, and controlling the temperature is important for managing the reaction kinetics and the solubility of the product.[2]

Characterization of Aldehyde Bisulfite Adducts

The formation of aldehyde bisulfite adducts can be monitored and the products characterized using a variety of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the formation of the adduct. The most significant change in the ¹H NMR spectrum is the disappearance of the characteristic aldehyde proton signal, which typically appears in the downfield region (δ 9-10 ppm). A new signal corresponding to the proton on the α-carbon of the adduct appears at a more upfield position.

In the ¹³C NMR spectrum, the carbonyl carbon signal of the aldehyde (δ 190-200 ppm) is replaced by a signal for the α-carbon of the adduct at a significantly more shielded position.

Table 1: Spectroscopic Data for Representative Aldehyde Bisulfite Adducts

| Aldehyde | Adduct Name | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |

| Formaldehyde | Sodium hydroxymethanesulfonate | 3.347 (s, 2H) | 73.58 | - |

| Benzaldehyde (B42025) | Sodium α-hydroxybenzylsulfonate | α-H: ~5.0-5.5 (s, 1H), Phenyl: ~7.3-7.5 (m, 5H) | α-C: ~80-85, Phenyl: ~127-135 | SO₃⁻: ~1204 (asymmetric), ~1057 (symmetric), C-O: ~1070 |

| Heptanal (B48729) | Sodium 1-hydroxyheptane-1-sulfonate | α-H: ~4.0-4.2 (m, 1H), Alkyl chain: ~0.8-1.6 | - | - |

| Glycolaldehyde | Sodium 1,2-dihydroxyethane-1-sulfonate | α-H: 4.3 and 3.85 (diastereomers), β-H: 3.5 | - | - |

Note: Specific chemical shifts can vary depending on the solvent and instrument frequency. The data presented is a general guide.

Infrared (IR) Spectroscopy

IR spectroscopy provides clear evidence of adduct formation. The strong carbonyl (C=O) stretching absorption of the aldehyde (typically around 1700 cm⁻¹) disappears upon adduct formation. New characteristic absorptions for the sulfonate (SO₃⁻) group appear, typically a strong asymmetric stretch around 1200 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹. A C-O stretching vibration is also observed.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and purification of aldehyde bisulfite adducts.

General Workflow for Aldehyde Purification via Bisulfite Adduct Formation

Protocol 1: Synthesis of Benzaldehyde Bisulfite Adduct

This protocol is adapted for the synthesis and isolation of the benzaldehyde bisulfite adduct.

-

Materials: Benzaldehyde, sodium metabisulfite (B1197395), ethanol, water.

-

Procedure:

-

Prepare a saturated solution of sodium metabisulfite in water.

-

In a separate flask, dissolve benzaldehyde in ethanol.

-

Slowly add the saturated sodium metabisulfite solution to the benzaldehyde solution with stirring.

-

A white precipitate of the adduct will form. Continue stirring for 30-60 minutes to ensure complete reaction.

-

Collect the solid adduct by vacuum filtration and wash with cold ethanol to remove any unreacted benzaldehyde.

-

Dry the adduct under vacuum. A typical yield is over 90%.[2]

-

Protocol 2: Purification of an Aliphatic Aldehyde (e.g., Heptanal)

This protocol is suitable for aliphatic aldehydes where the adduct may be more water-soluble.

-

Materials: Crude heptanal mixture, dimethylformamide (DMF), saturated aqueous sodium bisulfite, deionized water, ethyl acetate, hexanes.

-

Procedure:

-

Dissolve the crude heptanal mixture in DMF in a separatory funnel.[6]

-

Add a saturated aqueous solution of sodium bisulfite and shake vigorously for 30-60 seconds.[6]

-

Add deionized water and a mixture of ethyl acetate/hexanes to the separatory funnel and shake again.[6]

-

Allow the layers to separate. The aqueous layer will contain the heptanal bisulfite adduct.[6]

-

Separate the aqueous layer. The purified aldehyde can be regenerated from this layer.

-

Protocol 3: Regeneration of the Aldehyde

This protocol describes the regeneration of the free aldehyde from its bisulfite adduct.

-

Materials: Aldehyde bisulfite adduct, sodium hydroxide (B78521) solution (e.g., 10%), ethyl acetate.

-

Procedure:

-

Suspend or dissolve the aldehyde bisulfite adduct in water.

-

Add an organic solvent such as ethyl acetate.

-

Slowly add a sodium hydroxide solution while stirring until the solution is basic (pH > 10).[7]

-

The adduct will decompose, and the free aldehyde will be extracted into the organic layer.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified aldehyde.

-

Applications in Drug Development and Organic Synthesis

Purification and Stabilization

The primary application of aldehyde bisulfite adducts is in the purification and stabilization of aldehydes.[1] This is particularly valuable in multi-step syntheses where a reactive aldehyde intermediate needs to be carried through several steps without degradation. The solid, crystalline nature of many adducts makes them easy to handle and store.[6]

Direct Use in Synthesis

There is a growing trend towards the direct use of aldehyde bisulfite adducts in subsequent reactions, bypassing the need for a separate aldehyde regeneration step. This approach improves process efficiency and can be safer as it avoids handling the often volatile and reactive free aldehyde. A notable example is their use in reductive amination reactions to synthesize amines, which are important functional groups in many pharmaceutical compounds.[8]

Potential as Prodrugs

The reversible nature of bisulfite adduct formation has led to exploration of their potential as prodrugs. The concept involves designing a biologically inactive bisulfite adduct of a cytotoxic aldehyde-containing drug. Upon reaching a specific physiological environment (e.g., a tumor with a different pH), the adduct could release the active aldehyde, leading to targeted drug delivery. While this is an area of active research, the direct use of bisulfite adducts as prodrugs in clinical applications is not yet established. However, the principle of releasing an active aldehyde from a protected form is a key strategy in prodrug design.[1] Formaldehyde-releasing prodrugs, for instance, have been shown to selectively affect cancer cells.[1]

Conclusion

The formation of aldehyde bisulfite adducts is a powerful and versatile tool in the arsenal (B13267) of chemists. It provides a simple and efficient method for the purification, stabilization, and storage of aldehydes. The increasing use of these adducts directly in synthetic transformations highlights their value in streamlining synthetic routes and improving process safety. For researchers and professionals in drug development, a thorough understanding of the synthesis and characterization of aldehyde bisulfite adducts is essential for leveraging their full potential in the creation of novel and complex molecules.

References

- 1. Formaldehyde-releasing prodrugs specifically affect cancer cells by depletion of intracellular glutathione and augmentation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzaldehyde sodium bisulfite | 4657-12-9 | Benchchem [benchchem.com]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. amphoteros.com [amphoteros.com]

- 7. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Chemical and physical properties of acetaldehyde sodium bisulfite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaldehyde (B116499) sodium bisulfite, also known as sodium 1-hydroxyethanesulfonate, is a crystalline adduct formed from the reaction of acetaldehyde with sodium bisulfite. This compound serves as a stable, solid source of the highly volatile acetaldehyde, facilitating its use in various chemical syntheses and purification processes. Its formation is a reversible nucleophilic addition reaction, a characteristic that is pivotal to its primary application in the purification of aldehydes from reaction mixtures. This technical guide provides an in-depth overview of the chemical and physical properties of acetaldehyde sodium bisulfite, detailed experimental protocols for its use, and a discussion of its relevant applications.

Chemical and Physical Properties

Acetaldehyde sodium bisulfite is a white crystalline solid.[1] It is freely soluble in water but insoluble in alcohol.[2] The compound is known to be decomposed by acids and heat, releasing acetaldehyde and sulfur dioxide.[2][3]

Identifiers and General Properties

| Property | Value | Source(s) |

| IUPAC Name | sodium 1-hydroxyethanesulfonate | [4] |

| Synonyms | Acetaldehyde sodium sulfite, Sodium 1-hydroxyethanesulphonate | [4] |

| CAS Number | 918-04-7 | [4] |

| Molecular Formula | C₂H₅NaO₄S | [4] |

| Molecular Weight | 148.12 g/mol | [4] |

| Appearance | White crystalline solid | [1] |

Quantitative Physical and Chemical Data

| Property | Value | Conditions | Source(s) |

| Density | 1.74 g/cm³ | at 20°C | [5] |

| Solubility in Water | Freely soluble | - | [2] |

| Solubility in Alcohol | Insoluble | - | [2] |

| Decomposition | Decomposes upon heating and in acidic solutions | - | [2][3] |

| Equilibrium Constant (K) for Adduct Formation | (6.90 ± 0.54) × 10⁵ M⁻¹ | 25°C | - |

| pKa (hydroxyl group) | 11.46 | - | - |

Experimental Protocols

The primary utility of acetaldehyde sodium bisulfite lies in its formation to isolate and purify aldehydes. The following protocols detail the formation of the adduct for purification and the subsequent regeneration of the aldehyde.

Protocol 1: Purification of Aldehydes via Bisulfite Adduct Formation

This protocol describes a general method for removing an aldehyde from a mixture of organic compounds.

Materials:

-

Crude reaction mixture containing the aldehyde

-

Saturated aqueous solution of sodium bisulfite (NaHSO₃)

-

Methanol (B129727) or Dimethylformamide (DMF)

-

Immiscible organic solvent (e.g., ethyl acetate (B1210297)/hexanes mixture)

-

Deionized water

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve the crude mixture in a minimal amount of a water-miscible solvent. For aromatic aldehydes, methanol is suitable. For aliphatic aldehydes, DMF can improve the reaction rate.[6]

-

Adduct Formation: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bisulfite. The amount of bisulfite solution should be in molar excess relative to the aldehyde. Shake the funnel vigorously for approximately 30-60 seconds. A precipitate of the bisulfite adduct may form at this stage.[6]

-

Extraction: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) to the separatory funnel. Shake the funnel vigorously to partition the components.[6]

-

Separation: Allow the layers to separate. The aqueous layer, containing the water-soluble acetaldehyde sodium bisulfite adduct, should be carefully collected. The organic layer, containing the non-aldehydic impurities, can be washed further with water and then processed to isolate the purified non-aldehydic components.[4]

Logical Workflow for Aldehyde Purification

Caption: Workflow for aldehyde purification using bisulfite adduct formation.

Protocol 2: Regeneration of the Pure Aldehyde from the Bisulfite Adduct

The purified aldehyde can be recovered from the aqueous solution of the bisulfite adduct by reversing the formation reaction.

Materials:

-

Aqueous solution of the acetaldehyde sodium bisulfite adduct (from Protocol 1)

-

Dilute acid (e.g., 1M HCl) or dilute base (e.g., 1M NaOH)

-

Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

-

Separatory funnel

-

pH indicator paper or pH meter

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Decomposition of the Adduct: Place the aqueous solution of the bisulfite adduct into a separatory funnel. Slowly add either a dilute acid or a dilute base to the solution while stirring. The addition of acid will release sulfur dioxide gas (perform in a well-ventilated fume hood), while the addition of base will form sodium sulfite. Continue the addition until the solution is distinctly acidic or basic.[3][6]

-

Extraction of the Aldehyde: Add an organic extraction solvent to the separatory funnel. Shake vigorously to extract the liberated aldehyde into the organic layer.

-

Separation and Drying: Allow the layers to separate and collect the organic layer. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Isolation of the Aldehyde: Filter off the drying agent and remove the solvent from the organic phase using a rotary evaporator to yield the purified aldehyde.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of acetaldehyde sodium bisulfite provides characteristic signals for the protons of the ethylidene group.

Experimental Parameters (Example):

-

Instrument: Varian A-60 Spectrometer[4]

-

Solvent: Deuterium Oxide (D₂O) is a suitable solvent due to the compound's high water solubility.

-

Sample Preparation: A small amount of the crystalline acetaldehyde sodium bisulfite is dissolved in the deuterated solvent.

FTIR Spectroscopy

The FTIR spectrum of acetaldehyde sodium bisulfite reveals the presence of key functional groups.

Experimental Parameters (Example):

-

Technique: KBr Wafer[4]

-

Sample Preparation: A small amount of the finely ground acetaldehyde sodium bisulfite is intimately mixed with dry KBr powder. The mixture is then pressed into a thin, transparent pellet.[7]

Reaction Mechanism and Applications

The formation of acetaldehyde sodium bisulfite is a classic example of nucleophilic addition to a carbonyl group. The bisulfite anion (HSO₃⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. This is followed by protonation of the resulting alkoxide to form the stable α-hydroxy sulfonic acid salt.

Reaction Scheme

Caption: Reversible formation of acetaldehyde sodium bisulfite.

The primary application of this reaction is in the purification of aldehydes.[8] Because the bisulfite adduct is a salt, it is typically water-soluble, allowing for its separation from water-insoluble organic impurities via extraction.[4] The reversibility of the reaction then allows for the recovery of the purified aldehyde.[8] This method is particularly useful for removing small amounts of aldehyde impurities from other organic compounds.

Safety and Handling

Acetaldehyde sodium bisulfite is reported to be moderately toxic by ingestion.[5][9] When heated to decomposition, it emits toxic fumes of sulfur oxides and sodium oxide.[3][10] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling the compound. All manipulations should be carried out in a well-ventilated area or a fume hood, especially when treating the adduct with acid, which liberates sulfur dioxide gas.

Conclusion

Acetaldehyde sodium bisulfite is a valuable chemical compound, primarily utilized as a stable solid form of acetaldehyde for purification purposes. Its chemical and physical properties, particularly its solubility characteristics and the reversibility of its formation, are key to its application. The experimental protocols provided in this guide offer a framework for its effective use in a laboratory setting. A thorough understanding of its properties and safe handling procedures is essential for researchers, scientists, and drug development professionals who may employ this versatile reagent in their work.

References

- 1. Workup [chem.rochester.edu]

- 2. Acetaldehyde Sodium Bisulfite [drugfuture.com]

- 3. ACETALDEHYDE SODIUM BISULFITE CAS#: 918-04-7 [m.chemicalbook.com]

- 4. Acetaldehyde sodium bisulfite | C2H5NaO4S | CID 23683752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]

- 6. Page loading... [wap.guidechem.com]

- 7. shimadzu.com [shimadzu.com]

- 8. Acetaldehyde sodium bisulfite | 918-04-7 | Benchchem [benchchem.com]

- 9. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 10. ACETALDEHYDE SODIUM BISULFITE | 918-04-7 [chemicalbook.com]

The Reversibility of the Acetaldehyde-Sodium Bisulfite Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reversible reaction between acetaldehyde (B116499) and sodium bisulfite. This reaction is a cornerstone in synthetic chemistry for the purification of aldehydes and has significant implications in analytical chemistry and various industrial processes. Understanding the thermodynamics, kinetics, and the factors governing the equilibrium of this reaction is critical for its effective application.

Core Concepts: The Reversible Nucleophilic Addition

The reaction between acetaldehyde and sodium bisulfite is a classic example of a reversible nucleophilic addition to a carbonyl group. The bisulfite anion (HSO₃⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. This results in the formation of a stable, non-volatile, and often crystalline adduct, sodium 1-hydroxyethanesulfonate.

The equilibrium nature of this reaction is its most critical feature, allowing for both the efficient capture of acetaldehyde and its subsequent regeneration. The position of the equilibrium is highly dependent on several factors, most notably pH and temperature.

Quantitative Data Summary

The stability and formation of the acetaldehyde-sodium bisulfite adduct can be described by key thermodynamic and kinetic parameters.

| Parameter | Value | Conditions | Reference |

| Stability Constant (K₁)¹ | (6.90 ± 0.54) x 10⁵ M⁻¹ | 25 °C, µ = 0.2 M | [1][2] |

| Acid Dissociation Constant (pKa₃)² | 11.46 | 25 °C, µ = 0 M | [1][2] |

| Reaction Enthalpy | Exothermic | Not Quantified in Searches |

¹K₁ = [CH₃CH(OH)SO₃⁻] / ([CH₃CHO][HSO₃⁻]) ²Refers to the dissociation of the hydroxyl proton of the adduct.

Comparative Stability of Aldehyde-Bisulfite Adducts

The stability of the bisulfite adduct is influenced by the structure of the aldehyde. Electron-withdrawing groups on the aldehyde generally increase the stability of the adduct.

| Aldehyde | Stability Constant (K₁) (M⁻¹) | Conditions | Reference |

| Acetaldehyde | (6.90 ± 0.54) x 10⁵ | 25 °C, µ = 0.2 M | [1][2] |

| Hydroxyacetaldehyde | (2.0 ± 0.5) x 10⁶ | 25 °C, µ = 0.2 M | [1][2] |

Factors Influencing the Reaction Equilibrium

Effect of pH

The pH of the solution is the most critical factor controlling the equilibrium of the acetaldehyde-sodium bisulfite reaction. The reaction is most favorable in neutral to weakly acidic conditions where the bisulfite ion (HSO₃⁻) is the predominant species.

-

Acidic Conditions (Low pH): The addition of a strong acid shifts the equilibrium to the left, favoring the dissociation of the adduct. This is because the bisulfite ion is protonated to form sulfurous acid (H₂SO₃), which is in equilibrium with dissolved sulfur dioxide (SO₂) and water. The removal of bisulfite ions from the solution drives the reverse reaction.

-

Alkaline Conditions (High pH): The addition of a strong base also promotes the reversal of the reaction. In an alkaline medium, the bisulfite ion is deprotonated to form the sulfite (B76179) ion (SO₃²⁻). This change in the reacting species disrupts the equilibrium, leading to the decomposition of the adduct and the regeneration of acetaldehyde.

Effect of Temperature

The formation of the acetaldehyde-sodium bisulfite adduct is an exothermic process. According to Le Châtelier's principle, a decrease in temperature will favor the forward reaction (adduct formation), resulting in a higher equilibrium constant. Conversely, an increase in temperature will favor the reverse reaction (dissociation of the adduct). Therefore, for optimal adduct formation and stability, lower temperatures are recommended.

Experimental Protocols

Formation of Acetaldehyde-Sodium Bisulfite Adduct for Purification

This protocol describes the separation of acetaldehyde from a mixture of organic compounds.

Materials:

-

Crude mixture containing acetaldehyde

-

Methanol (B129727) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

-

Deionized water

-

Immiscible organic solvent (e.g., 10% ethyl acetate/hexanes)

-

Separatory funnel

Procedure:

-

Dissolve the crude mixture in a minimal amount of a water-miscible solvent like methanol or DMF. For aliphatic aldehydes, DMF can improve removal rates.

-

Transfer the solution to a separatory funnel.

-

Add a freshly prepared saturated aqueous solution of sodium bisulfite.

-

Shake the funnel vigorously for approximately 30-60 seconds. A precipitate of the adduct may form.

-

Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes).

-

Shake the funnel again to ensure thorough mixing and partitioning.

-

Allow the layers to separate. The acetaldehyde-sodium bisulfite adduct, being a salt, will be in the aqueous layer. The other organic components will remain in the organic layer.

-

Separate the layers to isolate the aqueous phase containing the adduct.

Regeneration of Acetaldehyde from the Bisulfite Adduct

Aqueous Method (Base-catalyzed):

Materials:

-

Aqueous layer containing the acetaldehyde-sodium bisulfite adduct

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

-

50% Sodium hydroxide (B78521) (NaOH) solution

-

pH indicator paper or pH meter

-

Separatory funnel

Procedure:

-

Place the aqueous layer containing the bisulfite adduct into a separatory funnel.

-

Add an equal volume of a suitable organic solvent, such as ethyl acetate.

-

Slowly add 50% sodium hydroxide solution dropwise while monitoring the pH of the aqueous layer.

-

Continue adding NaOH until the pH of the aqueous layer reaches approximately 12.

-

Shake the funnel to extract the regenerated acetaldehyde into the organic layer.

-

Separate the layers and collect the organic phase containing the purified acetaldehyde.

-

The organic layer can then be dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent removed under reduced pressure to yield the pure acetaldehyde.

Non-Aqueous Method:

For aldehydes that are sensitive to aqueous or extreme pH conditions, a non-aqueous regeneration method can be employed.

Materials:

-

Isolated acetaldehyde-sodium bisulfite adduct

-

Chlorotrimethylsilane (B32843) (TMS-Cl)

Procedure:

-

Suspend the isolated bisulfite adduct in acetonitrile.

-

Add chlorotrimethylsilane (TMS-Cl) to the suspension.

-

The reaction proceeds to regenerate the aldehyde, forming stable byproducts such as hexamethyldisiloxane (B120664) and precipitating sodium chloride.

-

The regenerated aldehyde can then be isolated from the acetonitrile solution.

Mandatory Visualizations

Reaction Pathway

Caption: Reversible reaction between acetaldehyde and sodium bisulfite.

Experimental Workflow for Purification

Caption: Experimental workflow for the purification of acetaldehyde.

Logical Relationship of pH and Equilibrium

Caption: Influence of pH on the acetaldehyde-sodium bisulfite equilibrium.

References

A Historical and Technical Guide to Aldehyde Purification via Bisulfite Adduct Formation

For Researchers, Scientists, and Drug Development Professionals

The purification of aldehydes, a cornerstone of organic synthesis, has long presented challenges due to their inherent reactivity and susceptibility to oxidation. Among the classical methods developed to address this, the formation of bisulfite adducts stands out as a historically significant and enduringly practical technique. This in-depth guide provides a comprehensive overview of the historical context, underlying chemical principles, detailed experimental protocols, and modern adaptations of this valuable purification method.

A Historical Perspective: From a Classical Method to Modern Relevance

The reaction of aldehydes with bisulfite to form crystalline adducts has been a known and utilized purification technique for well over a century. Historically, this method offered a straightforward way to separate aldehydes from non-carbonyl compounds and ketones, which generally react less readily. The formation of a solid adduct allowed for simple isolation by filtration, providing a convenient and stable intermediate in multi-step syntheses.[1][2][3]

However, the widespread application of this technique was historically limited by two primary drawbacks: the inability of sterically hindered aldehydes to form adducts and the often harsh acidic or basic conditions required to regenerate the pure aldehyde from the adduct.[2][4] These conditions were frequently incompatible with sensitive functional groups present in complex molecules, leading to side reactions and reduced yields.[2][4]

Despite these limitations, the scalability and cost-effectiveness of bisulfite purification have ensured its continued relevance, particularly in industrial applications where it offers a significant advantage over more expensive and less scalable methods like column chromatography.[1] In recent years, innovations such as non-aqueous regeneration methods have addressed the challenge of pH-sensitive substrates, broadening the utility of this classical technique for modern synthetic chemistry.[2][4][5]

The Chemistry of Bisulfite Adduct Formation and Reversal

The purification process hinges on the reversible nucleophilic addition of the bisulfite ion to the carbonyl carbon of an aldehyde. This reaction results in the formation of a stable, water-soluble α-hydroxysulfonate salt, commonly referred to as a bisulfite adduct.[6][7]

The equilibrium of this reaction is sensitive to steric hindrance around the carbonyl group. While most aldehydes readily form adducts, the reaction is generally limited to sterically unhindered cyclic and methyl ketones.[1][8] This selectivity allows for the efficient separation of aldehydes from ketones and other organic compounds.[1]

The regeneration of the aldehyde is achieved by shifting the equilibrium back towards the starting materials. This is traditionally accomplished by treating the adduct with either a strong acid or a strong base.[4][6]

Signaling Pathway: The Reaction Mechanism

Caption: Reversible formation and regeneration of a bisulfite adduct.

Quantitative Data on Purification Efficiency

The efficiency of aldehyde purification using bisulfite adduct formation can be high, with both the adduct formation and the regeneration steps often proceeding in excellent yields. The following tables summarize representative quantitative data from various studies.

| Aldehyde | Purity of Adduct | Overall Yield of Purified Aldehyde | Reference |

| 4-(4-carbomethoxyphenyl)butanal | >99.5% | 75-80% | [4] |

| Anisaldehyde | Not specified | High recovery | [8] |

| Piperonal | Not specified | High recovery | |

| Citronellal | Not specified | High recovery | [8] |

| Various fatty aldehydes | 83% purity by HPLC-CAD | 54% overall yield of ALC-0315 |

| Regeneration Method | Substrate | Yield | Conditions | Reference |

| Aqueous NaOH | 4-(4-carbomethoxyphenyl)butanal bisulfite adduct | <50% (due to hydrolysis) | Water, Methylene Chloride | [4] |

| Non-aqueous TMS-Cl | 4-(4-carbomethoxyphenyl)butanal bisulfite adduct | Quantitative (up to 100%) | Acetonitrile (B52724), 40-60°C | [5] |

| Aqueous NaOH | Piperonal bisulfite adduct | High recovery | Water, Ethyl Acetate (B1210297), pH 12 | [9] |

Detailed Experimental Protocols

The following protocols are adapted from established literature and provide a general framework for the purification of aromatic and aliphatic aldehydes, as well as the regeneration of the pure aldehyde.[1][8][9]

Protocol 1: Purification of an Aromatic Aldehyde

-

Dissolution: Dissolve the crude mixture containing the aromatic aldehyde in a minimal amount of a water-miscible solvent such as methanol.[8]

-

Adduct Formation: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for approximately 30 seconds. A precipitate of the bisulfite adduct may form.[8]

-

Extraction: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes). Shake the funnel again to partition the non-aldehyde components into the organic layer.[8]

-

Separation: Allow the layers to separate. The aqueous layer contains the bisulfite adduct of the aldehyde. Drain and collect the aqueous layer.[10]

Protocol 2: Purification of an Aliphatic Aldehyde

For less reactive aliphatic aldehydes, dimethylformamide (DMF) is often a more effective co-solvent.[1][10]

-

Dissolution: Dissolve the crude mixture in DMF.[1]

-

Adduct Formation and Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake vigorously for 30 seconds. Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) and shake again.[1]

-

Separation: Separate the aqueous layer containing the aldehyde adduct.[10]

Protocol 3: Regeneration of the Pure Aldehyde (Aqueous Method)

-

Basification: Place the aqueous solution of the bisulfite adduct in a separatory funnel. Add a suitable organic solvent, such as ethyl acetate.[11]

-

Slowly add a 50% sodium hydroxide (B78521) (NaOH) solution dropwise while monitoring the pH, until the aqueous layer reaches a pH of 12.[1][9]

-

Extraction: Shake the funnel to extract the regenerated aldehyde into the organic layer.[1]

-

Work-up: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it to obtain the purified aldehyde.[11]

Protocol 4: Regeneration of the Pure Aldehyde (Non-Aqueous Method)

This method is particularly useful for aldehydes with functional groups that are sensitive to harsh pH conditions.[4][5]

-

Reaction Setup: Suspend the isolated bisulfite adduct in acetonitrile.

-

Reagent Addition: Add at least two equivalents of chlorotrimethylsilane (B32843) (TMS-Cl).

-

Reaction: Heat the mixture to 40-60°C. The aldehyde is rapidly regenerated.[4][5]

-

Work-up: The byproducts, sodium chloride and hexamethyldisiloxane, are stable and easily removed. The aldehyde can be isolated from the acetonitrile solution.[5]

Experimental Workflow Diagram

Caption: General workflow for aldehyde purification via bisulfite adduct.

Advantages and Disadvantages

The decision to use bisulfite purification requires careful consideration of its strengths and weaknesses in the context of a specific synthetic problem.

Logical Relationships: Pros and Cons

Caption: Advantages and disadvantages of bisulfite purification.

Conclusion

The purification of aldehydes through bisulfite adduct formation is a testament to the enduring power of classical chemical methods. While its limitations are well-documented, its advantages in terms of scalability, cost, and simplicity make it an invaluable tool, particularly in process chemistry and large-scale synthesis. The development of milder, non-aqueous regeneration techniques has further expanded its applicability, ensuring that this historical method remains a relevant and powerful option for the modern chemist. This guide provides the foundational knowledge for researchers and drug development professionals to effectively implement and adapt this technique to their specific purification challenges.

References

- 1. benchchem.com [benchchem.com]

- 2. datapdf.com [datapdf.com]

- 3. researchgate.net [researchgate.net]

- 4. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab [colab.ws]

- 5. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]

- 6. Bisulfite - Wikipedia [en.wikipedia.org]

- 7. Sciencemadness Discussion Board - Reactions with Aldehyde/Ketone Bisulfite-Adducts - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]

- 10. Workup [chem.rochester.edu]

- 11. benchchem.com [benchchem.com]

The Acetaldehyde Sodium Bisulfite Reaction with Carbonyl Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reversible reaction of carbonyl compounds, particularly aldehydes, with sodium bisulfite to form α-hydroxyalkanesulfonates, commonly known as bisulfite adducts, is a cornerstone of classic organic chemistry. This reaction offers a powerful and versatile tool for the purification, isolation, and protection of aldehydes and certain ketones. In recent years, its application has extended into modern pharmaceutical development, proving instrumental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the acetaldehyde (B116499) sodium bisulfite reaction with carbonyl compounds, detailing the underlying chemical principles, experimental protocols, quantitative data, and its contemporary applications in drug development.

Core Principles of the Reaction

The reaction is a nucleophilic addition of the bisulfite ion (HSO₃⁻) to the electrophilic carbonyl carbon of an aldehyde or ketone. The true nucleophile is the sulfite (B76179) ion (SO₃²⁻), which is present in an aqueous solution of sodium bisulfite. The sulfur atom of the sulfite ion, being a better nucleophile than the oxygen atoms, attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the oxygen atom yields the final product, an α-hydroxyalkanesulfonate.

The reaction is an equilibrium process, and its position is influenced by several factors, most notably steric hindrance. Aldehydes, being less sterically hindered than ketones, react more readily and generally afford higher yields of the bisulfite adduct. Most ketones, with the exception of methyl ketones and some cyclic ketones, react to a much lesser extent or not at all due to the steric bulk of the R groups attached to the carbonyl carbon. The reversibility of the reaction is a key feature, as the carbonyl compound can be regenerated by treating the adduct with either an acid or a base.

Quantitative Data

The equilibrium of the bisulfite addition reaction is described by the equilibrium constant, K. The following tables summarize key quantitative data for the reaction of various carbonyl compounds with sodium bisulfite.

Table 1: Equilibrium Constants for Bisulfite Adduct Formation with Aromatic Aldehydes

| Carbonyl Compound | K (M⁻¹) at 25°C | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Benzaldehyde | 6.2 x 10³[1] | -54.3[1] | -111[1] |

| o-Tolualdehyde | 2.4 x 10³[1] | -39.5[1] | -67.3[1] |

| o-Anisaldehyde | 2.6 x 10³[1] | -38.2[1] | -62.9[1] |

| Salicylaldehyde | 6.9 x 10²[1] | -38.5[1] | -76.1[1] |

Table 2: Equilibrium Constants for Bisulfite Adduct Formation with Various Carbonyl Compounds

| Carbonyl Compound | K (M⁻¹) at 0°C |

| Formaldehyde | 6400[2] |

| Acetaldehyde | - |

| Propanal | - |

| Acetone | 200[2] |

| Methyl ethyl ketone | 40[2] |

| Methyl isopropyl ketone | 8[2] |

| Methyl t-butyl ketone | 1.6[2] |

Experimental Protocols

Protocol 1: Purification of an Aromatic Aldehyde via Bisulfite Adduct Formation

This protocol describes the general procedure for separating an aromatic aldehyde from a mixture.

Materials:

-

Crude mixture containing the aromatic aldehyde

-

Saturated aqueous sodium bisulfite solution (freshly prepared)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Hexanes

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve the crude mixture in methanol (e.g., 5 mL).

-

Transfer the solution to a separatory funnel.

-

Add 1 mL of saturated aqueous sodium bisulfite solution and shake the funnel vigorously for approximately 30 seconds. A precipitate of the bisulfite adduct may form.

-

To the separatory funnel, add 25 mL of deionized water and 25 mL of a 10% ethyl acetate/hexanes mixture.

-

Shake the funnel vigorously to partition the components.

-

Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the aldehyde, while the organic layer will contain the impurities.

-

Drain and collect the aqueous layer. The organic layer can be discarded or further processed to recover other components.

Protocol 2: Purification of an Aliphatic Aldehyde

This protocol is adapted for the purification of aliphatic aldehydes, which may require a different solvent system.

Materials:

-

Crude mixture containing the aliphatic aldehyde

-

Dimethylformamide (DMF)

-

Saturated aqueous sodium bisulfite solution (freshly prepared)

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve the crude mixture in DMF (e.g., 10 mL).

-

Transfer the solution to a separatory funnel.

-

Add 25 mL of saturated aqueous sodium bisulfite solution and shake vigorously for 30 seconds.

-

Add 25 mL of deionized water and 25 mL of a 10% ethyl acetate/hexanes mixture.

-

Shake the funnel vigorously.

-

Allow the layers to separate. The bisulfite adduct of the aliphatic aldehyde will be in the aqueous phase.

-

Collect the aqueous layer.

Protocol 3: Regeneration of the Carbonyl Compound

This protocol describes the regeneration of the free aldehyde or ketone from its bisulfite adduct.

Materials:

-

Aqueous solution of the bisulfite adduct (from Protocol 1 or 2)

-

Ethyl acetate

-

50% Sodium hydroxide (B78521) (NaOH) solution or a suitable acid (e.g., HCl)

-

pH paper or pH meter

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Place the aqueous layer containing the bisulfite adduct into a separatory funnel.

-

Add an equal volume of ethyl acetate (e.g., 25 mL).

-

Slowly add 50% NaOH solution dropwise while swirling the funnel and monitoring the pH of the aqueous layer. Continue adding base until the pH is approximately 12. Alternatively, add acid until the pH is low.

-

Shake the separatory funnel vigorously to extract the regenerated aldehyde into the ethyl acetate layer.

-

Allow the layers to separate and collect the organic layer.

-

The organic layer containing the purified aldehyde can then be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Applications in Drug Development

The formation of bisulfite adducts is not merely a laboratory curiosity but a valuable technique in the pharmaceutical industry. Its applications range from the purification of intermediates to the direct use of the adducts in subsequent synthetic steps.

Purification of Intermediates

The high selectivity of the bisulfite reaction for aldehydes makes it an excellent method for removing aldehyde impurities from reaction mixtures, which is crucial for ensuring the purity of APIs.

Direct Use of Bisulfite Adducts in Synthesis

More recently, the direct use of stable, crystalline bisulfite adducts in subsequent reactions has gained traction, avoiding the need to handle potentially unstable free aldehydes.

Synthesis of a Dipeptidyl Peptidase IV (DPP-IV) Inhibitor:

A notable example is the direct reductive amination of an aldehyde bisulfite adduct in the synthesis of a DPP-IV inhibitor, a class of drugs used to treat type 2 diabetes.[3][4][5] In this process, the stable bisulfite adduct of an unstable aldehyde is reacted directly with an amine in the presence of a reducing agent, such as 2-picoline borane, to form the desired amine product in high yield.[4] This approach streamlines the synthesis and avoids the challenges associated with handling the unstable aldehyde.

Synthesis of Ionizable Lipids for mRNA Vaccines:

The synthesis of ALC-0315, a key ionizable lipid used in the Pfizer-BioNTech COVID-19 vaccine, utilizes a fatty aldehyde bisulfite adduct as a purification handle.[6][7] The fatty aldehyde intermediate is converted to its solid bisulfite adduct, which is easily isolated by filtration, removing impurities.[6][8] This solid adduct is then used directly in the final reductive amination step to produce ALC-0315, eliminating the need for chromatographic purification and enabling a more scalable and sustainable synthesis.[6][8]

Visualizations

Reaction Mechanism

References

- 1. arches.union.edu [arches.union.edu]

- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide on the Stability Constants of Aldehyde-Bisulfite Adducts in Aqueous Solution

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the formation and stability of aldehyde-bisulfite adducts in aqueous solutions. It includes quantitative data on stability constants, detailed experimental protocols for their determination, and visual representations of the underlying chemical processes and workflows. This information is critical for applications ranging from atmospheric chemistry to pharmaceutical sciences, where the reversible formation of these adducts can influence product stability, purification, and analytical characterization.

Introduction: The Aldehyde-Bisulfite Reaction

Aldehydes and certain reactive ketones react with bisulfite (HSO₃⁻) in aqueous solution to form α-hydroxyalkanesulfonates, commonly known as aldehyde-bisulfite adducts. This reaction is a reversible nucleophilic addition, and the stability of the resulting adduct is described by an equilibrium constant (K).

The formation of these adducts is significant in various fields. In atmospheric science, it acts as a reservoir for sulfur dioxide (SO₂) in cloud and fog water. In the food and beverage industry, bisulfite is used as a preservative due to its ability to bind with aldehydes. In pharmaceutical development, this reaction is crucial for aldehyde quantification, purification strategies, and understanding potential drug-excipient interactions.[1][2][3]

The equilibrium can be represented as:

RCHO + HSO₃⁻ ⇌ RCH(OH)SO₃⁻

The stability of the adduct is influenced by several factors, including the structure of the aldehyde, pH, temperature, and ionic strength of the solution.

Quantitative Data: Stability Constants

The stability constant (K₁) for aldehyde-bisulfite adducts is a measure of the adduct's stability at equilibrium. It is defined by the expression:

K₁ = [RCH(OH)SO₃⁻] / ([RCHO][HSO₃⁻])

Higher K₁ values indicate a more stable adduct and a reaction equilibrium that favors the product. The following table summarizes reported stability constants for various aldehyde-bisulfite adducts in aqueous solution.

| Aldehyde | Structure | Stability Constant (K₁) M⁻¹ | Temperature (°C) | Ionic Strength (μ, M) | Reference(s) |

| Acetaldehyde | CH₃CHO | (6.90 ± 0.54) x 10⁵ | 25 | 0.2 | [4][5] |

| Hydroxyacetaldehyde | HOCH₂CHO | (2.0 ± 0.5) x 10⁶ | 25 | 0.2 | [4][5] |

| Formaldehyde (B43269) | HCHO | Data not explicitly found in provided search results | - | - | |

| Benzaldehyde | C₆H₅CHO | Value determined but not specified in abstract[1] | 25 | 1.0 | [1] |

| Glyoxal | OHCCHO | Forms monobisulfite and di-bisulfite adducts[1] | - | - | [1] |

Note: The stability of adducts is highly dependent on experimental conditions. Direct comparison requires careful consideration of the cited literature.

The structure of the aldehyde plays a critical role in the stability of the adduct. Electron-withdrawing groups on the aldehyde increase the stability constant. A linear relationship has been observed between the Taft's σ* parameter (a measure of polar substituent effects) and the stability constant (K₁), with K₁ increasing as σ* increases.[4][5]

Experimental Protocols

The determination of stability constants for aldehyde-bisulfite adducts requires precise measurement of the concentrations of the species at equilibrium. Several methods are employed, with UV-Vis spectrophotometry being one of the most common.

This method is based on measuring the change in absorbance of the aldehyde as it is consumed during adduct formation. It is particularly suitable for aromatic aldehydes or other aldehydes that have a distinct chromophore.[1][6]

Objective: To determine the equilibrium constant (K) for the formation of an aldehyde-bisulfite adduct.

Materials:

-

Aldehyde of interest

-

Sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅)

-

Buffer solution of desired pH (e.g., phosphate (B84403) or acetate (B1210297) buffer)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Temperature-controlled water bath or spectrophotometer cell holder

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the aldehyde in a suitable solvent (e.g., ethanol (B145695) or methanol) to ensure solubility before diluting in the aqueous buffer.

-

Prepare a fresh stock solution of sodium bisulfite in the chosen buffer. It is crucial to use freshly prepared solutions as bisulfite can oxidize in the presence of air.[2]

-

-

Calibration Curve:

-

Prepare a series of dilutions of the aldehyde stock solution in the buffer.

-

Measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max) for the free aldehyde (e.g., ~250 nm for benzaldehyde).[1][6]

-

Plot absorbance versus concentration to generate a Beer-Lambert law calibration curve. This curve is essential for determining the concentration of free aldehyde at equilibrium.[6]

-

-

Equilibrium Measurement:

-

In a series of temperature-controlled vials, mix known initial concentrations of the aldehyde and sodium bisulfite in the buffer. A range of concentration ratios should be explored.

-

For determining the forward rate constant under pseudo-first-order conditions, the bisulfite concentration should be in at least a 10-fold excess.[1][6]

-

Allow the solutions to reach equilibrium. The time required can range from minutes to hours, depending on the specific aldehyde and reaction conditions.[6]

-

-

Data Analysis:

-

Measure the absorbance of each equilibrated solution at the λ_max of the free aldehyde.

-

Using the calibration curve, determine the equilibrium concentration of the free aldehyde, [Aldehyde]eq.[6]

-

Calculate the concentration of the adduct at equilibrium: [Adduct]eq = [Aldehyde]initial - [Aldehyde]eq.

-

Calculate the equilibrium concentration of bisulfite: [Bisulfite]eq = [Bisulfite]initial - [Adduct]eq.

-

The equilibrium constant (K) is then calculated using the formula: K = [Adduct]eq / ([Aldehyde]eq * [Bisulfite]eq).[6]

-

Considerations:

-

pH Control: The reaction is pH-dependent. The speciation of S(IV) (SO₂, HSO₃⁻, SO₃²⁻) is governed by pH, which affects the reaction kinetics and equilibrium. Buffering the solution is critical.

-

Temperature Control: The equilibrium constant is temperature-dependent. All measurements should be performed at a constant, recorded temperature.[6]

-

Inert Atmosphere: To prevent the oxidation of bisulfite, solutions can be prepared using deoxygenated, deionized water and maintained under a nitrogen atmosphere.[1]

-

Aldehyde Hydration: Some aldehydes, particularly formaldehyde and acetaldehyde, exist in equilibrium with their hydrated (gem-diol) form in aqueous solution. This hydration equilibrium must be accounted for to determine the true stability constant with respect to the free carbonyl form.[4][5]

Visualizations: Reaction and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the core reaction and experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Workup [chem.rochester.edu]

- 3. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Aldehyde-bisulfite adducts: prediction of some of their thermodynamic and kinetic properties [authors.library.caltech.edu]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. benchchem.com [benchchem.com]

Thermodynamic and kinetic properties of bisulfite adduct formation

An In-depth Technical Guide on the Thermodynamic and Kinetic Properties of Bisulfite Adduct Formation

Executive Summary

The reversible reaction between aldehydes or ketones and bisulfite ions to form α-hydroxysulfonates is a fundamental process with significant implications across various scientific disciplines, from atmospheric chemistry to pharmaceutical sciences. In drug development, this reaction is leveraged for the purification of aldehyde-containing intermediates and is a critical consideration in formulation stability, where bisulfites are often used as antioxidants.[1][2] A comprehensive understanding of the thermodynamic and kinetic parameters governing this equilibrium is essential for optimizing purification protocols, ensuring drug product stability, and predicting potential drug-excipient interactions. This technical guide provides a detailed overview of the core thermodynamic and kinetic properties of bisulfite adduct formation, presents quantitative data for key compounds, outlines detailed experimental protocols for characterization, and illustrates the underlying mechanisms and workflows.

The Chemistry of Bisulfite Adduct Formation

In aqueous solutions, sodium bisulfite (NaHSO₃) exists in equilibrium with the sulfite (B76179) ion (SO₃²⁻). The formation of an α-hydroxysulfonate adduct proceeds via the nucleophilic attack of the sulfite ion on the electrophilic carbonyl carbon of an aldehyde or ketone.[3][4] While the sulfite dianion is the primary reacting nucleophile, the overall equilibrium is more favorable for the formation of the monoanionic bisulfite adduct.[4]

The reaction is reversible and the position of the equilibrium is influenced by factors such as pH, temperature, and the structure of the carbonyl compound.[3] The adducts are typically crystalline solids or are highly water-soluble salts, a property that facilitates the separation of aldehydes from non-carbonyl-containing impurities.[5][6] The aldehyde can be readily regenerated by treating the adduct with either an acid or a base.[7]

Thermodynamic Properties

The stability of the bisulfite adduct is quantified by the equilibrium constant (Keq). A larger Keq value indicates a more stable adduct and a more favorable forward reaction. The formation is an exothermic process, and as such, lower temperatures favor adduct formation.

Quantitative Thermodynamic Data

The following table summarizes the equilibrium constants and other thermodynamic parameters for the formation of bisulfite adducts with various aldehydes.

| Aldehyde/Ketone | Type | Equilibrium Constant (Keq) (M⁻¹) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference(s) |

| Acetaldehyde | Aliphatic | (6.90 ± 0.54) x 10⁵ | - | - | [8] |

| Hydroxyacetaldehyde | Aliphatic | (2.0 ± 0.5) x 10⁶ | - | - | [8] |

| Benzaldehyde | Aromatic | 6.2 x 10³ | -54.3 | -111 | [9] |

| o-Tolualdehyde | Aromatic | 2.4 x 10³ | -39.5 | -67.3 | [9] |

| o-Anisaldehyde | Aromatic | 2.6 x 10³ | -38.2 | -62.9 | [9] |

| Salicylaldehyde | Aromatic | 6.9 x 10² | -38.5 | -76.1 | [9] |

| Adrenochrome | - | 5.0 x 10³ | - | - | [10][11] |

Kinetic Properties

The kinetics of bisulfite adduct formation are strongly dependent on pH. The reaction rate is typically fastest in the pH range where the concentration of the highly nucleophilic sulfite ion is significant. The reaction is generally rapid, often requiring specialized techniques like stopped-flow spectrophotometry for accurate measurement.[12][13]

Quantitative Kinetic Data

The table below presents the forward and dissociation rate constants for the formation of bisulfite adducts. The forward rate constant (k₁) reflects the speed of adduct formation, while the dissociation rate constant (k₋₁) indicates its stability.

| Aldehyde | Type | Forward Rate Constant (k₁) (M⁻¹s⁻¹) | Dissociation Rate Constant (k₋₁) (s⁻¹) | Reference(s) |

| Formaldehyde | Aliphatic | 3.0 x 10² | 3.0 x 10⁻⁵ | [14] |

| Benzaldehyde | Aromatic | 1.9 x 10² | 0.12 | [14] |

Experimental Protocols

Accurate determination of thermodynamic and kinetic parameters requires robust experimental design. The following sections detail standard protocols for characterizing bisulfite adduct formation.

Protocol 1: Determination of Equilibrium Constants by UV-Vis Spectrophotometry

This method relies on monitoring the decrease in absorbance of the carbonyl compound, which typically has a strong UV absorbance that the adduct lacks, as it is converted to the adduct at equilibrium.[9][14]

Objective: To determine the equilibrium constant (Keq) for the formation of an aldehyde bisulfite adduct.

Materials:

-

Aldehyde of interest

-

Sodium bisulfite (NaHSO₃)

-

Buffer solution of desired pH (e.g., acetate (B1210297) buffer for pH 4-6)

-

UV-Vis spectrophotometer with a temperature-controlled cell holder

-

Quartz cuvettes

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the aldehyde in a suitable, UV-transparent solvent (e.g., methanol).

-

Prepare a stock solution of sodium bisulfite in the chosen buffer.

-

Prepare a series of solutions in cuvettes containing a fixed initial concentration of the aldehyde and varying concentrations of bisulfite. Ensure the final concentration of the organic solvent is low (<1%) to avoid solubility issues.

-

-

Equilibration:

-

Allow the solutions to equilibrate in the temperature-controlled cell holder of the spectrophotometer for a time sufficient to reach equilibrium (this may range from minutes to hours depending on the aldehyde).

-

-

Measurement:

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the free aldehyde.

-

-

Data Analysis:

-

Use Beer's Law (A = εbc) to calculate the concentration of free aldehyde remaining at equilibrium in each solution. A literature value for the molar absorptivity (ε) of the aldehyde is required.[15]

-

Calculate the equilibrium concentration of the adduct ([Adduct]eq = [Aldehyde]initial - [Aldehyde]eq).

-

Calculate the equilibrium concentration of bisulfite ([Bisulfite]eq = [Bisulfite]initial - [Adduct]eq).

-

Calculate the equilibrium constant (Keq) using the formula: Keq = [Adduct]eq / ([Aldehyde]eq * [Bisulfite]eq) .

-

Protocol 2: Determination of Rate Constants by Stopped-Flow Spectrophotometry

For reactions that are too fast to be monitored by conventional methods, a stopped-flow apparatus allows for the rapid mixing of reactants and immediate monitoring of absorbance changes on a millisecond timescale.[13][16] This protocol determines the forward rate constant under pseudo-first-order conditions.[15]

Objective: To determine the forward rate constant (k_f) for adduct formation.

Materials:

-

Stopped-flow spectrophotometer

-

Aldehyde solution in buffer

-

Sodium bisulfite solution in the same buffer (at a concentration ≥10x that of the aldehyde)

Procedure:

-

Instrument Setup:

-

Load the two reactant solutions into the separate drive syringes of the stopped-flow instrument.

-

Set the spectrophotometer to monitor the λ_max of the aldehyde.

-

Set the data acquisition parameters to collect absorbance data at a high frequency (e.g., every few milliseconds) for a duration sufficient to capture the reaction course (typically several half-lives).

-

-

Kinetic Run:

-

Initiate the run. The instrument rapidly injects and mixes the two solutions in the observation cell, and data collection begins simultaneously as the flow stops.

-

-

Data Analysis:

-

The absorbance will decrease over time as the aldehyde is consumed. Plot Absorbance vs. Time.

-

Under pseudo-first-order conditions ([Bisulfite] >> [Aldehyde]), the reaction follows first-order kinetics with respect to the aldehyde.

-

Fit the absorbance decay curve to a single exponential equation: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t) , where k_obs is the observed pseudo-first-order rate constant.

-

The second-order rate constant (k_f) is then calculated by dividing k_obs by the concentration of bisulfite: k_f = k_obs / [Bisulfite] .

-

References

- 1. books.rsc.org [books.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Bisulfite - Wikipedia [en.wikipedia.org]

- 6. Workup [chem.rochester.edu]